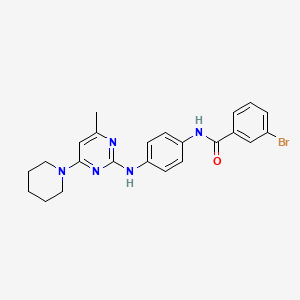

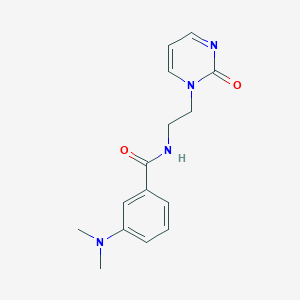

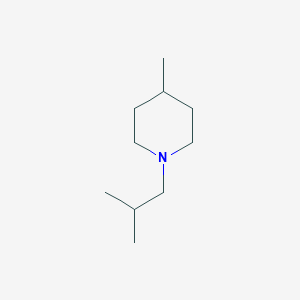

3-溴-N-(4-((4-甲基-6-(哌啶-1-基)嘧啶-2-基)氨基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a topic of interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis

The structure of similar compounds has been solved using various algorithms . For example, the four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11). In the crystal, the molecules are linked to one another through N—H⋯N hydrogen bonds, generating R22 (8) ring patterns and forming inversion dimers .作用机制

Target of Action

It’s worth noting that compounds with similar structures have been reported to have anti-inflammatory and analgesic activities .

Mode of Action

It’s known that similar compounds can interact with their targets through hydrogen bonds .

Biochemical Pathways

Compounds with similar structures have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Result of Action

Compounds with similar structures have shown anti-inflammatory and analgesic activities .

实验室实验的优点和局限性

One advantage of using 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide in lab experiments is its specificity for cancer cells. It targets several signaling pathways that are overexpressed in cancer cells, while sparing normal cells. However, one limitation is its potential toxicity, as kinase inhibitors can have off-target effects.

未来方向

There are several future directions for the research on 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to optimize its pharmacokinetic properties to increase its efficacy and reduce potential toxicity. Additionally, further research is needed to understand its mechanism of action and identify biomarkers that can predict its response in patients.

合成方法

The synthesis method for 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide involves several steps. It starts with the reaction of 4-amino-3-bromoacetanilide with 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine to form 3-bromo-N-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino)phenyl)acetamide. This intermediate is then treated with benzoyl chloride to form the final product, 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide.

科学研究应用

- 应用: 研究人员报道了一种利用自由基方法对 1°、2° 和 3° 烷基硼酸酯进行催化脱溴化的反应。这种方法使正式的反马氏规则烯烃加氢甲基化成为可能,这是一种以前未知的转化。 该序列已应用于甲氧基保护的 (−)-Δ8-四氢大麻酚和胆固醇等化合物 .

有机合成和脱溴化

属性

IUPAC Name |

3-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN5O/c1-16-14-21(29-12-3-2-4-13-29)28-23(25-16)27-20-10-8-19(9-11-20)26-22(30)17-6-5-7-18(24)15-17/h5-11,14-15H,2-4,12-13H2,1H3,(H,26,30)(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTCTWDAVOTCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)

![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)

![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)